![molecular formula C15H18ClNO B1431778 2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1423031-00-8](/img/structure/B1431778.png)
2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride
Vue d'ensemble
Description
“2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1423031-00-8 . Its molecular weight is 263.77 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO.ClH/c1-12-2-6-14 (7-3-12)17-15-8-4-13 (5-9-15)10-11-16;/h2-9H,10-11,16H2,1H3;1H . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis and chemical characterization of similar amine derivatives have been explored for their potential in creating enriched compounds for further chemical reactions. For instance, studies have detailed the preparation of hydrochlorides of partially enriched N-methyl derivatives, showcasing methods for obtaining isotopically labeled compounds for research purposes (Yilmaz & Shine, 1988).
- Amine derivative compounds have been synthesized and investigated for their corrosion inhibition performances on mild steel in HCl medium, demonstrating the protective effects of these organic compounds against corrosion, which depends on their substituent groups (Boughoues et al., 2020).
- Research on hexadentate (N3O3) tripodal amine phenol ligands highlights the design and synthesis of complex ligands for metals, indicating the potential of such compounds in creating flexible chelating agents for various applications (Liu et al., 1993).
Biological and Pharmacological Applications
- Studies on the biological activities of hydrochlorides of 1-(4-substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-aminopropan-1-ols have explored their effectiveness in inhibiting adenosine deaminase, indicating potential therapeutic applications based on the structure-activity relationship (Гаспарян et al., 2007).
- The effects of specific phenethylamine derivatives on β-adrenoceptors have been investigated, suggesting the potential for such compounds to influence cardiovascular function (Du Jun-rong, 2004).
Material Science Applications
- Research into the synthesis of novel polyimides from diamines with hydroxy side groups has been conducted, focusing on the development of high-performance polymers with potential applications in various industries (Okabe & Morikawa, 2010).
Propriétés
IUPAC Name |
2-[4-(4-methylphenoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-12-2-6-14(7-3-12)17-15-8-4-13(5-9-15)10-11-16;/h2-9H,10-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZQHNZYXVKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



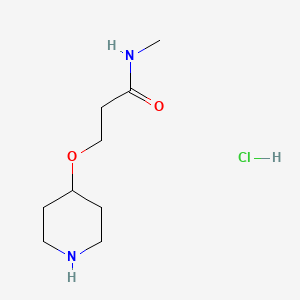

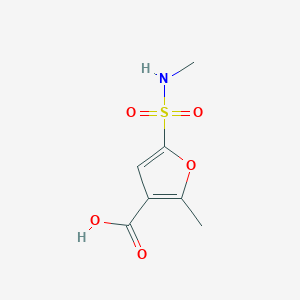

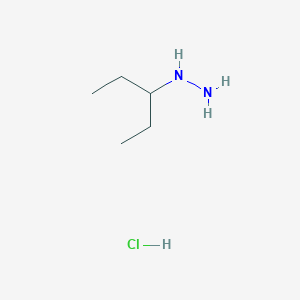
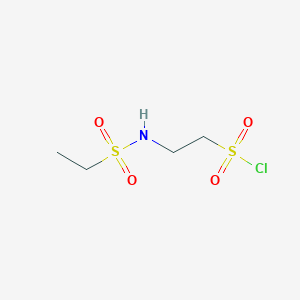
![6-methyl-1H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B1431706.png)
![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1431708.png)
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431709.png)
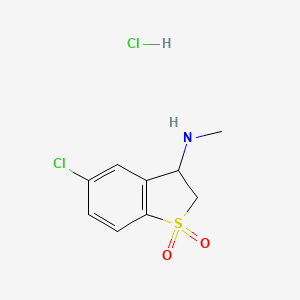


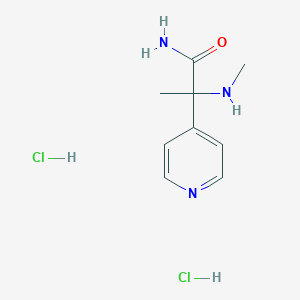
![Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1431716.png)